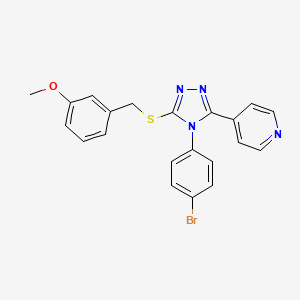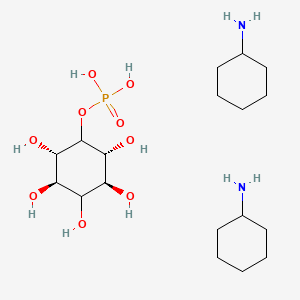
Myo-inositol 2-monophosphate di*(cyclohe xylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myo-inositol 2-monophosphate di*(cyclohe xylammonium) is a chemical compound with the molecular formula C18H39N2O9P. It is a derivative of myo-inositol, a type of sugar alcohol, and is often used in various scientific research applications. The compound is known for its unique structure, which includes a phosphate group attached to the inositol ring and two cyclohexylammonium groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of myo-inositol 2-monophosphate di*(cyclohe xylammonium) typically involves the phosphorylation of myo-inositol followed by the introduction of cyclohexylammonium groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the successful formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound) may involve large-scale chemical processes that optimize yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Myo-inositol 2-monophosphate di*(cyclohe xylammonium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The phosphate group or cyclohexylammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different phosphorylated inositol derivatives, while substitution reactions can yield a variety of substituted inositol compounds.
Applications De Recherche Scientifique
Myo-inositol 2-monophosphate di*(cyclohe xylammonium) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and studies.
Biology: It is employed in biological research to study cellular processes and signaling pathways.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases.
Industry: It is used in industrial processes and applications, including the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of myo-inositol 2-monophosphate di*(cyclohe xylammonium) involves its interaction with specific molecular targets and pathways. The compound can modulate cellular signaling pathways by affecting the phosphorylation status of inositol phosphates. This modulation can influence various cellular processes, including cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Myo-inositol 1-monophosphate di(cyclohe xylammonium)*
- Myo-inositol 3-monophosphate di(cyclohe xylammonium)*
- Myo-inositol 4-monophosphate di(cyclohe xylammonium)*
Uniqueness
Myo-inositol 2-monophosphate di*(cyclohe xylammonium) is unique due to the specific position of the phosphate group on the inositol ring This unique structure can result in different chemical and biological properties compared to other similar compounds
Propriétés
Formule moléculaire |
C18H39N2O9P |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
cyclohexanamine;[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3+,4+,5-,6? |
Clé InChI |
IMIHZMWNWGIJKQ-KDIRXZECSA-N |
SMILES isomérique |
C1CCC(CC1)N.C1CCC(CC1)N.[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O |
SMILES canonique |
C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044338.png)

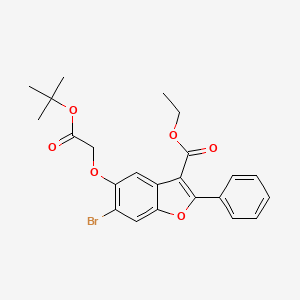

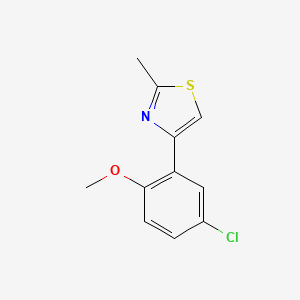
![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044376.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12044384.png)
![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12044386.png)
![5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B12044395.png)
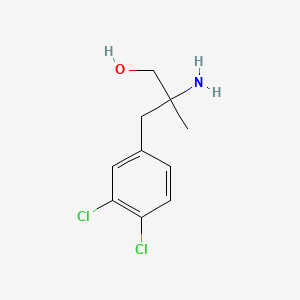
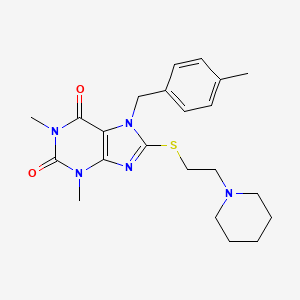

![7-Hydroxy-5-oxo-N-(4-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044428.png)
